molecular formula C14H17NO3 B12525677 N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide CAS No. 655242-09-4

N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide

Cat. No.: B12525677
CAS No.: 655242-09-4
M. Wt: 247.29 g/mol
InChI Key: XPAIROUEVQRYHO-UHFFFAOYSA-N
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Description

N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide is a chemical compound with a complex structure that includes a methoxy group, a phenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenyl-substituted pent-4-en-2-one with methoxyamine to form the corresponding oxime. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide: Similar structure but with a triple bond instead of a double bond.

    N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy group, phenyl group, and acetamide group collectively contribute to its versatility in various chemical reactions and applications.

Properties

CAS No.

655242-09-4

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide

InChI

InChI=1S/C14H17NO3/c1-11(16)15-13(10-18-2)14(17)9-8-12-6-4-3-5-7-12/h3-9,13H,10H2,1-2H3,(H,15,16)

InChI Key

XPAIROUEVQRYHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(COC)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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